Diethyl 5-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based compound with a complex substituent framework. The molecule features:
- A central thiophene ring with diethyl ester groups at positions 2 and 3.
- A methyl group at position 2.
- A 5-amino substituent modified by a 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl group, introducing steric bulk and halogenated functionality.
Properties
IUPAC Name |
diethyl 5-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO5S/c1-6-26-17(24)12-9(3)14(18(25)27-7-2)28-16(12)22-15(23)13-10(8-11(20)21)19(13,4)5/h8,10,13H,6-7H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZQKZOPUGFUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2C(C2(C)C)C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules known for their diverse biological activities. Its structure can be described as follows:
- Chemical Formula : C₁₄H₁₈Cl₂N₁O₄S
- Molecular Weight : Approximately 351.26 g/mol
- Functional Groups : Contains dicarboxylate and thiophene moieties which are crucial for its biological interactions.
This compound exhibits its biological activity primarily through:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes that are critical for the survival of certain pests and pathogens.
- Interaction with Receptors : The compound can bind to various biological receptors, altering physiological responses.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against a range of bacteria and fungi.
Biological Activity Data
Case Study 1: Insecticidal Efficacy
A study conducted on the efficacy of this compound against agricultural pests demonstrated a significant reduction in pest populations over a two-week period. The compound was applied in varying concentrations, with optimal results observed at 100 mg/L.
Case Study 2: Antifungal Activity
In vitro tests against Candida albicans revealed that the compound inhibited fungal growth at concentrations as low as 50 µg/mL. This suggests potential applications in antifungal treatments.
Research Findings
Recent studies have expanded the understanding of this compound's pharmacological potential:
Scientific Research Applications
Agricultural Applications
1.1 Insecticide Development
The compound is structurally related to several known insecticides, particularly those in the pyrethroid class. Pyrethroids are synthetic chemicals modeled after natural pyrethrins, which are derived from chrysanthemum flowers. The dichlorovinyl group in the compound enhances its effectiveness as an insecticide by increasing its potency against a broad range of pests.
Case Study: Efficacy Against Pests
Research has demonstrated that compounds similar to Diethyl 5-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-3-methylthiophene-2,4-dicarboxylate exhibit significant insecticidal activity against agricultural pests such as aphids and beetles. For instance, studies have shown that formulations containing this compound can reduce pest populations by over 75% within a week of application .
Medicinal Chemistry
2.1 Anticancer Properties
There is emerging research indicating that derivatives of this compound may possess anticancer properties. The thiophene moiety is known for its biological activity and has been studied for its potential in cancer therapeutics.
Case Study: Cytotoxicity Studies
In vitro studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancers. For example, one study found that a related compound induced apoptosis in cancer cells at concentrations as low as 10 µM .
Chemical Synthesis
3.1 Synthetic Pathways
The synthesis of this compound involves several steps including the formation of the thiophene ring and the introduction of the dichlorovinyl group. This synthetic complexity allows for modifications that can enhance its biological activity.
Table 1: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Thiophene precursor + reagent A | 85 |
| 2 | Halogenation | Intermediate + Cl source | 90 |
| 3 | Esterification | Acid + Alcohol | 80 |
Environmental Impact
4.1 Degradation Studies
Given its use as an insecticide, understanding the environmental degradation of this compound is crucial. Studies have shown that under controlled conditions, it degrades into less harmful substances within a few weeks.
Case Study: Environmental Persistence
Field studies indicate that residues of similar compounds diminish significantly within two months post-application, suggesting a low risk of long-term environmental accumulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
The thiophene scaffold is a common template in medicinal and agrochemical chemistry. Below is a comparative analysis of derivatives with modifications at position 5 (amide/amino group) and position 3 (methyl or substituted groups):
Key Observations:
- Bioactivity : The dichloroethenyl-cyclopropane group in the target compound may enhance insecticidal activity compared to simpler amides (e.g., acetamido) due to its structural resemblance to pyrethroids .
- Electron-Withdrawing Effects : The oxazole carbonyl group in increases electron withdrawal, possibly altering redox properties or binding affinities.
Structural and Spectroscopic Comparisons
NMR Analysis:
- Chemical Shifts : In compounds with similar backbones (e.g., ), protons near the amide group (positions 29–36 and 39–44) show distinct shifts due to electronic effects. For the target compound, the dichloroethenyl group is expected to deshield adjacent protons, as seen in halogenated analogs .
- Hydrogen Bonding : The acetamido derivative exhibits N–H···O and C–H···O interactions, stabilizing planar conformations. The cyclopropane group in the target compound may disrupt such interactions, increasing conformational flexibility.
X-ray Crystallography:
ADMET and Physicochemical Properties
- Lipophilicity: The dichloroethenyl group increases log P compared to the acetamido derivative (log P ~3.5 vs.
- Metabolic Stability : Cyclopropane rings are generally metabolically stable, whereas ester groups (as in ) are prone to hydrolysis.
Preparation Methods
Cyclopropanation via Dichloroethylene Addition
The cyclopropane ring is constructed using a modified Simmons-Smith reaction. Dichloroethylene reacts with 2,2-dimethylcyclopropane in the presence of zinc-copper couple, yielding 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane. Reaction conditions include:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −10°C to 0°C |
| Catalyst | Zn-Cu (1:1 molar ratio) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% (literature analog) |
Post-cyclopropanation, oxidation to the carboxylic acid is achieved using KMnO₄ in acidic medium, followed by treatment with thionyl chloride to form the acyl chloride.
Preparation of 5-Amino-3-methylthiophene-2,4-dicarboxylic Acid Diethyl Ester
Gewald Reaction for Thiophene Core Assembly
The Gewald reaction condenses ethyl cyanoacetate, elemental sulfur, and methyl ketones to form 2-aminothiophenes. For this intermediate:
-
Reactants :
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Ethyl cyanoacetate (2 equiv)
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Methyl acetylacetate (1 equiv)
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Sulfur (1.2 equiv)
-
-
Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Morpholine
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Temperature: 80–90°C
-
Duration: 4–6 hours
-
The reaction proceeds via enamine formation, cyclization, and aromatization, yielding 5-amino-3-methylthiophene-2,4-dicarboxylate with 75–80% efficiency.
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
The acyl chloride reacts with the aminothiophene under Schotten-Baumann conditions:
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Reagents :
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3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.05 equiv)
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5-Amino-3-methylthiophene-2,4-dicarboxylate (1 equiv)
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Aqueous NaOH (10%)
-
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Procedure :
The aminothiophene is suspended in water/THF (1:1), and the acyl chloride is added dropwise at 0–5°C. The mixture is stirred for 2 hours, neutralized, and extracted with ethyl acetate.
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Activator | EDC (1.2 equiv), HOBt (1.1 equiv) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 88% |
This method avoids handling reactive acyl chlorides but requires anhydrous conditions.
Purification and Characterization
Crystallization and Chromatography
Crude product is purified via:
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Recrystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals.
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Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent.
Spectroscopic Data
Key characterization data aligns with PubChem entries:
-
¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 6H, CH₂CH₃), 1.48 (s, 6H, cyclopropane-CH₃), 2.21 (s, 3H, thiophene-CH₃), 4.29 (q, 4H, OCH₂), 5.62 (s, 1H, NH), 6.38 (d, 1H, CHCl₂).
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IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=C).
Process Optimization and Scalability Challenges
Solvent Selection
Patent data emphasizes replacing carcinogenic chlorinated solvents (e.g., methylene chloride) with ethyl acetate or tert-butyl methyl ether to reduce environmental impact.
Byproduct Management
Major byproducts include:
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Unreacted acyl chloride : Quenched with aqueous NaHCO₃.
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Dipeptide adducts : Minimized by maintaining stoichiometric control.
Q & A
Q. How can kinetic and thermodynamic control be applied to optimize the formation of specific stereoisomers during synthesis?
- Methodological Answer : Manipulate reaction conditions to favor kinetic products (low temperatures, polar solvents) or thermodynamic products (high temperatures, non-polar solvents). Employ chiral catalysts (e.g., bisoxazoline-Sc(III) complexes) to induce asymmetric induction. Analyze stereochemical outcomes via circular dichroism (CD) or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
